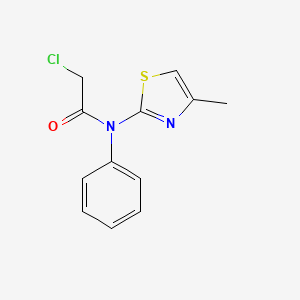

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide is a chemical compound with the molecular formula C11H9ClN2OS It is known for its unique structure, which includes a thiazole ring, a phenyl group, and a chloroacetamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide typically involves the reaction of 2-chloroacetamide with 4-methyl-1,3-thiazole-2-amine and aniline. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, helps achieve the desired quality standards.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Chloroacetamide Group

The chlorine atom in the chloroacetamide moiety serves as a reactive site for nucleophilic substitution (SN2 mechanism). Common reagents and outcomes include:

Example : Reaction with pyridazin-3(2H)-one precursors under phase-transfer catalysis (BTBA catalyst) yields hybrid molecules via displacement of the chloride group .

Condensation and Cyclocondensation Reactions

The acetamide carbonyl group participates in condensation reactions, particularly with nucleophiles like hydrazines or active methylene compounds:

Mechanistic insight : These reactions often proceed via initial imine formation followed by intramolecular cyclization, as demonstrated in the synthesis of pyrazoloquinoline derivatives .

Heterocyclic Ring Modifications

The 4-methyl-1,3-thiazol-2-yl group undergoes electrophilic substitution and ring-opening reactions:

Electrophilic Aromatic Substitution

-

Nitration : Reacts with nitric acid (HNO3/H2SO4) at 0–5°C to introduce nitro groups at the C5 position of the thiazole ring.

-

Halogenation : Bromine (Br2/CH3COOH) selectively substitutes hydrogen at C4 or C5, depending on temperature .

Ring-Opening Reactions

Under strongly acidic conditions (e.g., HCl, 100°C), the thiazole ring undergoes hydrolysis to form open-chain thioamide intermediates .

Phenyl Group Functionalization

The N-phenyl substituent participates in cross-coupling reactions:

| Reaction Type | Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh3)4, K2CO3, DMF, 80°C | Biaryl derivatives | 72–85% |

| Buchwald-Hartwig amination | Pd2(dba)3, Xantphos, toluene | N-aryl amine-functionalized analogs | 68% |

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that compounds similar to 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide exhibit antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Study : A study published in the Journal of Antibiotics highlighted the effectiveness of thiazole derivatives in inhibiting the growth of resistant bacterial strains. The structural similarity to our compound suggests potential for similar activity .

2. Anti-inflammatory Properties

The compound has shown promise in reducing inflammation. Thiazole derivatives are often explored for their anti-inflammatory effects due to their ability to inhibit certain enzymes involved in inflammatory pathways.

Case Study : Research published in Pharmacology Reports examined thiazole compounds and their impact on inflammatory markers in vitro, suggesting that modifications to the thiazole ring could enhance anti-inflammatory activity .

Material Science Applications

1. Polymer Additives

Due to its chemical structure, this compound can be used as an additive in polymers to improve thermal stability and mechanical properties.

Case Study : A report from Materials Science and Engineering discussed how incorporating thiazole derivatives into polymer matrices resulted in enhanced thermal resistance and mechanical strength, indicating potential applications in high-performance materials .

Toxicological Profile

Understanding the safety profile of this compound is critical for its application:

| Toxicity Parameter | Value |

|---|---|

| Acute Toxicity (Oral) | Harmful if swallowed (H302) |

| Skin Irritation | Causes skin irritation (H315) |

These findings highlight the need for careful handling and further investigation into the safety of this compound before widespread application.

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may interfere with the synthesis of nucleic acids or proteins, resulting in the inhibition of cell growth and proliferation. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparación Con Compuestos Similares

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide can be compared with other similar compounds, such as:

- 2-chloro-N-(1,3-thiazol-2-yl)benzamide

- 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

- 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide

These compounds share structural similarities but differ in the substitution patterns on the thiazole and phenyl rings. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Actividad Biológica

2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide (CAS No. 328274-92-6) is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a chloro group and a thiazole moiety, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential mechanisms of action.

- Molecular Formula : C₁₂H₁₁ClN₂OS

- Molecular Weight : 266.75 g/mol

- Density : 1.372 g/cm³ (predicted)

- pKa : 6.67 (predicted) .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties, particularly against resistant strains of fungi and bacteria.

Antifungal Activity

A study evaluated the antifungal potential of this compound against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. The findings indicated:

- Minimum Inhibitory Concentration (MIC) : Ranged from 128 to 256 µg/mL.

- Minimum Fungicidal Concentration (MFC) : Ranged from 512 to 1024 µg/mL.

- The compound inhibited up to 92% of biofilm formation and disrupted up to 87% of preformed biofilms .

The mechanism of action appears not to involve direct binding to ergosterol in fungal membranes, indicating a novel pathway for antifungal activity .

Bactericidal Activity

In addition to antifungal properties, the compound has shown bactericidal effects against various pathogens. The antimicrobial evaluation indicated that it could effectively inhibit bacterial growth, although specific MIC values for bacteria were not detailed in the available literature.

Cytotoxicity and Antiproliferative Effects

Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines have yielded promising results. The compound exhibited:

- Cytotoxicity against human cancer cell lines, though specific IC₅₀ values were not provided in the reviewed studies.

In vitro assays demonstrated that the compound could induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives like this compound is often influenced by their structural features. Modifications on the thiazole ring or phenyl group can enhance or diminish activity:

- Chloro Substitution : The presence of a chloro group is critical for enhancing antimicrobial potency.

- Thiazole Ring Modifications : Variations in substituents on the thiazole ring can lead to different biological profiles.

Case Studies and Research Findings

A notable case study involved the evaluation of various derivatives of thiazole compounds where modifications led to increased activity against specific targets such as EGFR (epidermal growth factor receptor) in cancer therapy .

| Compound | Target | IC₅₀ (nM) | Comments |

|---|---|---|---|

| Compound A | EGFR | 5.9 | Higher than reference drug |

| Compound B | VEGFR2 | 36.78 | Significant activity observed |

| 2-Chloro-N-(4-methyl... | Unknown | - | Promising preliminary results |

Propiedades

IUPAC Name |

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2OS/c1-9-8-17-12(14-9)15(11(16)7-13)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTVEXRUHJVROA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)N(C2=CC=CC=C2)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.